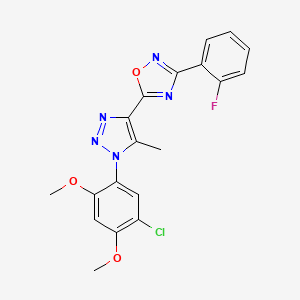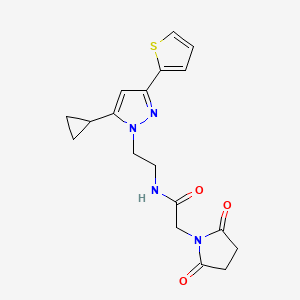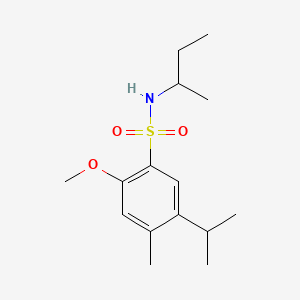
4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde” is a complex organic molecule. It contains a 1,3-dioxolane group, which is a type of acetal, a benzene ring which is a common component in organic compounds, and an aldehyde group .
Molecular Structure Analysis
The molecular structure of similar compounds involves a benzene ring substituted with a 1,3-dioxolane group and an aldehyde group . The exact structure of your specific compound would need to be determined through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The aldehyde group is often reactive and can undergo a variety of transformations, including oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds, such as 4-(1,3-dioxolan-2-yl)aniline, are solid at room temperature and have a molecular weight of around 165.19 g/mol .Aplicaciones Científicas De Investigación
4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde: Scientific Research Applications
Synthesis of Diazene Oxides: This compound can be used in the synthesis of diazene oxides, which are valuable in various chemical reactions due to their unique properties. A study has developed a method to synthesize 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide using glucose as an eco-friendly reductant .
Chromatography: In chromatography, which is used for separating mixtures within the laboratory, compounds like 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde may serve as standards or reagents due to their distinct chemical properties .
Mass Spectrometry: Mass spectrometry, a technique that measures the mass-to-charge ratio of ions, could utilize this compound in sample preparation or calibration processes .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as azoxybenzenes, have been reported to exhibit various biological activities . They are widely used as liquid crystals, plant growth stimulators, and polyvinyl chloride stabilizers .
Mode of Action
For instance, azoxybenzenes, which share a similar structure, are known for their reactivity, allowing them to be used as building blocks in fine organic synthesis .
Biochemical Pathways
Related compounds such as azoxybenzenes are known to interact with various biochemical pathways .
Result of Action
Related compounds such as azoxybenzenes have been reported to stimulate the growth of grain crops , suggesting potential bioactivity.
Action Environment
The synthesis of related compounds has been reported to be influenced by environmental factors such as the presence of an eco-friendly reductant .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1,3-dioxolan-2-yl)-2,5-dimethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-6-11(12-14-3-4-15-12)9(2)5-10(8)7-13/h5-7,12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRJAELZFWZENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2OCCO2)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2958523.png)

![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride](/img/structure/B2958526.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2958528.png)
![2-chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B2958529.png)

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2958532.png)
![(6-Methylcyclohex-3-en-1-yl)methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2958536.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2958538.png)
![N,N-diethyl-2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]acetamide](/img/structure/B2958539.png)
![5-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2958540.png)

